molecular formula C10H6F2N2S B13778740 4-(3,4-Difluorophenyl)pyrimidine-2-thiol

4-(3,4-Difluorophenyl)pyrimidine-2-thiol

Cat. No.: B13778740
M. Wt: 224.23 g/mol
InChI Key: IWTHHQLWSXUEJX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-difluorophenyl group and a thiol group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol typically involves the reaction of 3,4-difluoroaniline with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Difluorophenyl)pyrimidine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Difluorophenyl)pyrimidine-2-amine
  • 4-(3,4-Difluorophenyl)pyrimidine-2-ol
  • 4-(3,4-Difluorophenyl)pyrimidine-2-methylthio

Uniqueness

4-(3,4-Difluorophenyl)pyrimidine-2-thiol is unique due to the presence of both the difluorophenyl group and the thiol group, which confer distinct chemical and biological properties. The thiol group allows for further functionalization and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H6F2N2S

Molecular Weight

224.23 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-13-10(15)14-9/h1-5H,(H,13,14,15)

InChI Key

IWTHHQLWSXUEJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC(=S)N2)F)F

Origin of Product

United States

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